4,6-Dichloro-3-(4-ethylphenyl)pyridazine
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Overview
Description
4,6-Dichloro-3-(4-ethylphenyl)pyridazine is a heterocyclic compound with the molecular formula C12H10Cl2N2. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-(4-ethylphenyl)pyridazine typically involves the chlorination of 3-(4-ethylphenyl)pyridazine. One common method includes the reaction of 3-(4-ethylphenyl)pyridazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 4 and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-3-(4-ethylphenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to yield dihydropyridazine derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Major Products:
- Substituted pyridazines with various functional groups.
- Pyridazine N-oxides.
- Dihydropyridazine derivatives .
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-(4-ethylphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4,6-Dichloropyridazine: Lacks the ethylphenyl group, making it less hydrophobic.
3-(4-Ethylphenyl)pyridazine:
4,6-Dichloro-3-phenylpyridazine: Similar structure but without the ethyl group, influencing its physical and chemical properties.
Uniqueness: 4,6-Dichloro-3-(4-ethylphenyl)pyridazine is unique due to the presence of both chlorine atoms and the ethylphenyl group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4,6-dichloro-3-(4-ethylphenyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-16-12/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHATZJPLINNXBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598507 |
Source
|
Record name | 4,6-Dichloro-3-(4-ethylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151192-66-4 |
Source
|
Record name | 4,6-Dichloro-3-(4-ethylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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